molecular formula C11H10Cl2F2N4O3S B1681188 Sulfentrazone CAS No. 122836-35-5

Sulfentrazone

Cat. No.: B1681188
CAS No.: 122836-35-5
M. Wt: 387.2 g/mol
InChI Key: OORLZFUTLGXMEF-UHFFFAOYSA-N
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Description

Sulfentrazone (C11H10Cl2N4O3S) is a phenyltriazolinone herbicide first commercialized in the 1990s. It acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll synthesis in susceptible plants. Primarily used as a pre-emergence herbicide, this compound effectively controls broadleaf weeds (e.g., Amaranthus spp.) and select grasses in crops such as soybeans, sugarcane, and tobacco . Its persistence in soil (half-life: 100–300 days) allows residual activity but raises concerns about carryover effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sulfentrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ammonium hydroxide, hydrochloric acid, and various organic solvents such as methanol and acetonitrile . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include various degradation products, such as this compound-3-carboxylic acid, which is formed through hydrolysis .

Scientific Research Applications

Herbicidal Efficacy

Weed Control in Soybeans

A study conducted over two seasons assessed the effectiveness of sulfentrazone as a pre-emergence herbicide in soybean crops. The results indicated that this compound significantly reduced weed populations during critical growth periods. The application rates of 360 g a.i./ha and 480 g a.i./ha resulted in weed control efficiencies exceeding 60%, leading to substantial yield increases of up to 91.1% compared to untreated controls. The study concluded that this compound outperformed traditional herbicides like pendimethalin and chlorimuron ethyl in terms of both weed control and crop yield enhancement .

TreatmentApplication Rate (g a.i./ha)Yield (kg/ha)Weed Control Efficiency (%)
This compound3601,285>60
This compound4802,290>60
Pendimethalin1,0001,000<50

Safety and Efficacy in Cabbage and Broccoli

Research evaluating this compound's safety and efficacy in transplanted cabbage and broccoli showed promising results. The herbicide effectively controlled weed populations without causing significant phytotoxicity to the crops. This study emphasized the potential for this compound to be integrated into vegetable production systems as a reliable weed management tool .

Environmental Impact

Soil Microbial Degradation

A study on the microbial degradation of this compound revealed that temperature and moisture levels significantly influence its dissipation in soil. The half-life of this compound was estimated at approximately 91.6 days under optimal conditions (40°C and 70% water holding capacity), indicating that environmental factors play a crucial role in its breakdown and potential accumulation in agricultural systems .

Toxicological Assessments

Human Health Risk Evaluation

Toxicological assessments have classified this compound as having low carcinogenic potential for humans. Studies indicated developmental toxicity at certain exposure levels, with adverse effects observed in animal models at doses significantly higher than typical agricultural applications. The established no-observed-adverse-effect levels (NOAEL) for reproductive toxicity were found to be protective against potential risks associated with human exposure .

Case Studies

Tobacco Crop Management

In tobacco cultivation, the application of this compound was evaluated for its impact on weed control and crop stunting. Lower application rates were found to reduce stunting while maintaining effective weed control, suggesting that careful management of application rates can optimize crop health without compromising efficacy .

Strawberry Production

Field experiments in strawberry production demonstrated that this compound could effectively control weed populations when applied either as a single bed-top treatment or as a fallow application prior to planting. The integration of this compound with other pre-emergence products showed enhanced weed management capabilities .

Mechanism of Action

Sulfentrazone exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, which is a potent photosensitizer. The activated oxygen species generated by protoporphyrin IX cause lipid peroxidation, leading to chlorosis and desiccation of the plant . Both light and oxygen are required for this process to effectively kill the plant.

Comparison with Similar Compounds

Structural Analogs: Triazolinone Herbicides

Carfentrazone-ethyl

  • Structure : Differs from sulfentrazone by replacing the sulfonyl group with a trifluoromethylphenyl moiety and an ethyl ester .
  • Mode of Action : Also a PPO inhibitor but used post-emergence in cereals and corn for rapid burndown of emerged weeds .
  • Persistence : Shorter soil half-life (~30 days) compared to this compound, reducing carryover risks .

Y5060

  • A this compound derivative incorporating a strobilurin-like toxophore.

Functional Analogs: Herbicides with Overlapping Uses

Clomazone

  • Class: Isoxazolidinone.
  • Mode of Action: Inhibits carotenoid biosynthesis, causing bleaching in weeds.
  • Synergy with this compound : Combined formulations (e.g., this compound 28% + clomazone 30%) enhance weed control spectrum. Clomazone’s microencapsulated formulation reduces leaching under rainfall when mixed with this compound .
  • Analytical Challenges : Simultaneous quantification of this compound and clomazone via RP-HPLC requires optimized conditions (e.g., 0.1% orthophosphoric acid in mobile phase) to achieve resolution (R > 2.0) and precision (RSD < 2%) .

Pendimethalin

  • Class : Dinitroaniline.
  • Mode of Action : Microtubule assembly inhibitor, affecting root growth.
  • Combination with this compound : Mixing pendimethalin (1.5 kg/ha) with this compound (1.5 kg/ha) improves control of grasses but may reduce soybean biomass by 15–20% at high rates .

Research Findings and Data Tables

Table 1: Key Properties of this compound and Comparators

Property This compound Carfentrazone-ethyl Clomazone Pendimethalin
Chemical Class Phenyltriazolinone Phenyltriazolinone Isoxazolidinone Dinitroaniline
Mode of Action PPO inhibitor PPO inhibitor Carotenoid inhibitor Microtubule disruptor
Application Timing Pre-emergence Post-emergence Pre-emergence Pre-emergence
Soil Half-Life (days) 100–300 ~30 30–60 20–90
Key Crops Soybean, sugarcane Cereals, corn Soybean, vegetables Soybean, cotton
Selectivity Issues pH-dependent injury Low carryover risk Bleaching in crops Root stunting
Sources

Table 2: Analytical Methods for this compound and Clomazone

Parameter RP-HPLC (this compound + Clomazone) GC-MS (Clomazone) Bioassay (this compound)
Linearity (R²) >0.999 >0.995 Dose-dependent response
Precision (RSD%) <2.0 (intraday), <2.5 (interday) <3.0 Variable (soil-dependent)
Detection Limit (ppm) 0.05 0.01 0.1 (sugar beet assay)
Key Advantage Simultaneous quantification High sensitivity Reflects bioavailable residues
Sources

Environmental and Formulation Dynamics

  • Degradation : this compound dissipation is temperature-dependent (41% degradation at 30°C over 255 days) but unaffected by soil moisture .
  • Leaching : Co-application with glyphosate formulations (e.g., Zapp Qi®) increases this compound sorption, reducing leaching by 50% compared to standalone applications .
  • Phytoremediation : Crotalaria juncea and Canavalia ensiformis reduce this compound residues by 60–70% in contaminated soils .

Biological Activity

Sulfentrazone is a selective herbicide belonging to the class of triazolinones, primarily used for controlling various annual and perennial weeds in agricultural settings. Its biological activity is characterized by its mode of action, metabolism, and effects on non-target organisms. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting the biosynthesis of chlorophyll and heme in plants. This inhibition leads to the accumulation of protoporphyrin IX, which causes oxidative damage when exposed to light, ultimately resulting in plant death. The herbicide is particularly effective against broadleaf weeds and some grasses.

Microbial Degradation

Research indicates that microbial degradation plays a significant role in the dissipation of this compound in soil environments. A study conducted in Brazil demonstrated that the dissipation of this compound was temperature-dependent and primarily biological. The following table summarizes the microbial activity observed:

Organism TypeThis compound (0.7 µg g⁻¹)Mean CFULower LimitUpper Limitp-value
ActinomyceteAbsent233.33175.965290.70
ActinomycetePresent523.33312.060734.610.02135
BacteriumAbsent433.33225.001641.67
BacteriumPresent33.3318.99147.680.01401
FungiAbsent11.33-19.32741.99
FungiPresent109.3377.295141.370.00069

This data illustrates that the presence of certain microbial communities can significantly enhance the degradation of this compound, reducing its persistence in agricultural soils .

Toxicological Effects

This compound has been associated with several toxicological effects across different species, including developmental toxicity in rats and other mammals when exposed through oral and dermal routes. Notable findings include:

  • Developmental Toxicity : Studies found decreased fetal body weights and delayed skeletal ossifications at specific doses, indicating potential risks during prenatal development .
  • Hematotoxicity : Research highlighted hematotoxic effects observed in mice, rats, and dogs at similar dose levels across species, suggesting a consistent pattern of toxicity .

The following table summarizes key toxicological findings:

EndpointObserved Effect
Fetal Body WeightsDecreased
Skeletal OssificationsReduced/Delayed
Maternal ToxicityPresent at higher doses
Offspring EffectsDecreased body weight

Metabolism and Plant Interactions

This compound undergoes metabolic transformations in plants, affecting its efficacy and safety profile:

  • Enhanced Metabolism : Studies indicate that co-application with clomazone enhances the metabolism of this compound in crops like tobacco, leading to reduced phytotoxicity .
  • Translocation Patterns : Research shows that this compound is rapidly translocated from roots to leaves, with significant percentages being metabolized shortly after application .

The following table details the translocation and metabolism rates observed in tobacco plants treated with this compound:

Time (h)% Metabolized in Leaves
366
6Not significantly changed

Case Studies on Efficacy

Several field studies have evaluated the effectiveness of this compound as a pre-emergent herbicide:

  • Weed Control Efficiency : In trials comparing various weed control treatments, this compound demonstrated superior efficacy in reducing weed density compared to untreated controls .
  • Crop Safety : Application rates of this compound did not harm crops while achieving significant reductions in weed biomass .

Q & A

Basic Research Questions

Q. What experimental parameters are critical when evaluating Sulfentrazone’s efficacy in weed control?

  • Methodological Answer : Key parameters include application timing (e.g., pre-transplant vs. post-bed formation), herbicide rates (e.g., 0.25–0.5 lb ai/acre), and consistent measurement of weed density (e.g., weeds/m² over time). Controlled variables such as soil type, fumigation schedules, and crop transplanting dates must be standardized to isolate treatment effects. For example, field trials should replicate conditions across spatially separated experimental runs to account for seasonal variability .

Q. What statistical methods are appropriate for analyzing this compound’s impact on weed density?

  • Methodological Answer : Mixed-effects models and repeated-measures ANOVA are recommended to analyze temporal weed density data. These methods account for fixed effects (e.g., herbicide treatment) and random effects (e.g., experimental run variability). For instance, studies comparing this compound with industry standards like napropamide should use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in weed suppression .

Q. How should controlled experiments be designed to assess crop safety of this compound in strawberries?

  • Methodological Answer : Experiments must include damage assessments (e.g., visual injury ratings on a 0–100% scale) and yield measurements across multiple growing seasons. For example, transplanting strawberry cultivars (e.g., cv. Radiance) in parallel rows with standardized spacing (e.g., 38 cm) ensures uniformity. Crop safety is validated by comparing fruit yields between treated and nontreated controls while controlling for confounding factors like bacterial wilt .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s effectiveness against purple nutsedge across studies?

  • Methodological Answer : Contradictions often arise from differences in application methods (e.g., PRE-t vs. drip irrigation) or environmental factors (e.g., soil moisture). A meta-analysis framework can synthesize data from multiple studies, weighting results by sample size and experimental rigor. For instance, this compound’s inconsistent control of nutsedge (14–34% reduction in some trials vs. no effect in others) may be attributed to variations in organic matter content or herbicide activation timing .

Q. What methodologies optimize the integration of this compound with other herbicides for enhanced weed management?

  • Methodological Answer : Sequential application strategies (e.g., this compound PRE-t followed by POST halosulfuron) should be tested using factorial designs to evaluate synergistic effects. Tank mixes must assess compatibility (e.g., this compound + S-metolachlor) through dose-response curves and phytotoxicity screens. For example, combining this compound with metribuzin in tomatoes showed no enhanced nutsedge control, highlighting the need for species-specific synergy testing .

Q. How do temporal factors influence this compound’s residual activity in soil, and what experimental designs account for this?

  • Methodological Answer : Residual activity can be quantified through soil half-life studies under varying temperatures and moisture levels. Field experiments should include multiple sampling intervals (e.g., 0, 30, 60 days post-application) and bioassays using indicator species. For example, this compound’s efficacy in strawberries declined over time in experimental Run 2, suggesting reduced persistence under higher rainfall conditions .

Q. Methodological Best Practices

  • Data Collection : Use standardized protocols for weed density counts (e.g., quadrat sampling) and crop injury assessments. Secondary data from repositories like Science Direct or Scopus should be cross-validated with primary field trials .
  • Contradiction Resolution : Apply sensitivity analyses to identify outlier datasets and control for confounding variables (e.g., fumigation timing, bacterial wilt outbreaks) .
  • Ethical Compliance : Ensure herbicide application rates comply with local regulatory guidelines (e.g., EPA registration for Florida strawberries) and disclose limitations in peer-reviewed manuscripts .

Properties

IUPAC Name

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
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InChI

InChI=1S/C11H10Cl2F2N4O3S/c1-5-16-19(11(20)18(5)10(14)15)9-4-8(17-23(2,21)22)6(12)3-7(9)13/h3-4,10,17H,1-2H3
Source PubChem
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InChI Key

OORLZFUTLGXMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)NS(=O)(=O)C)Cl)Cl
Source PubChem
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Molecular Formula

C11H10Cl2F2N4O3S
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DSSTOX Substance ID

DTXSID6032645
Record name Sulfentrazone
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Molecular Weight

387.2 g/mol
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Physical Description

Tan solid; [Merck Index] Colorless solid; [MSDSonline], Solid
Record name Sulfentrazone
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Solubility

In water, 110 mg/l (pH 6) at 25 °C; 780 mg/l (pH 7) at 25 °C; 16000 mg/l (pH 7.5) at 25 °C
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Density

1.21 g/ml @ 20 °C
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Vapor Pressure

9.75X10-10 mm Hg @ 25 °C
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Color/Form

Tan solid

CAS No.

122836-35-5
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Melting Point

121-123 °C, 121 - 123 °C
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Record name Sulfentrazone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetrabutylammonium bromide in 0.05 equiv of toluene was added. Using a pH meter, the of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous sodium carbonate on such that the pH of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.96 equiv and 96% purity).
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Synthesis routes and methods II

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetra-n-propylammonium chloride in 0.05 equiv of xylene was added. Using a meter, the pH of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous sodium carbonate on such that the pH of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.92 equiv and 97% purity).
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Synthesis routes and methods III

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetra-n-propylammonium chloride in 0.05 equiv of xylene was added. Using a pH meter, the of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous potassium carbonate on such that the of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.95 equiv and 97% purity).
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Synthesis routes and methods IV

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) and 1.2 equiv of methanesulfonyl chloride was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetrabutylammonium bromide in 0.05 equiv of toluene was added. Using a pH meter, the pH of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution and dynamically maintained for 1 hour. The suspension was much reduced but not eliminated. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 Wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.41 equiv and 91% purity).
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Synthesis routes and methods V

Procedure details

To a one liter roundbottom flask equipped with a mechanical stirrer and a thermometer was added 104.5 grams (0.3 mole—1.0 equiv.) of 88.7% pure 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one, 52.6 grams (0.45 mole—1.5 equiv.) of methanesulfonyl chloride, 0.9 gram (0.012 mole—0.04 equiv.) of DMF, and 93 grams of toluene (% wt/wt. triazol-5(1H)-one to solvent—112%). Upon completion of addition, the reaction mixture was heated at about 148° C. for four hours. After this time, the reaction mixture was cooled to 95° C. and an additional 569 grams of toluene (% wt/wt. triazol-5(1H)-one to total solvent—15.8%) was added. Upon completion of addition, the reaction mixture was allowed to cool to ambient temperature and then stirred for about 18 hours. After this time, the reaction mixture was heated to 60° C. and then transferred to a second one-liter roundbottom flask equipped with a mechanical stirrer and a thermometer. Once the transfer was complete, the solution was heated to 85° C. and 490 mL of warm (85° C.) water were added. The resulting mixture was heated to 85° C. and stirred for 30 minutes. After this time, the organic layer was separated from the aqueous layer and an additional 490 mL of warm (85° C.) water was added. The resulting mixture was again heated to 85° C. and stirred for an additional 30 minutes. The organic layer was separated from the aqueous layer and allowed to cool to ambient temperature, and then stirred for about 48 hours. After this time, the reaction mixture was heated to 90° C. to effect dissolution and then cooled to 85° C. and stirred for 30 minutes. After this time, the reaction mixture was cooled to 20° C. during an eight hour period at a rate of 5° C./hour drop in temperature for the first four hours and then at a rate of 10° C./hour for the last four hours. In order to facilitate crystallization, about one (1) gram (about 1 wt %) of technical N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-diyhdro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methane-sulfonamide was added at 70–75° C. during the eight hour cool down period. Once at the appropriate temperature, the organic layer was transferred into an appropriate centrifuge, where it was spun for 30 minutes to remove the mother liquor. The filter cake was washed with three 50 mL portions of cold toluene charged directly into the centrifuge. The mixture was spun for 30 minutes to remove the toluene wash. The filter cake was removed from the centrifuge and dried at 65° C./30 mm Hg for four hours, yielding 108.99 grams (85%) of 90.5% pure N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide.
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
569 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Sulfentrazone
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Sulfentrazone
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Sulfentrazone
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Sulfentrazone
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Sulfentrazone
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Sulfentrazone

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